2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide

Description

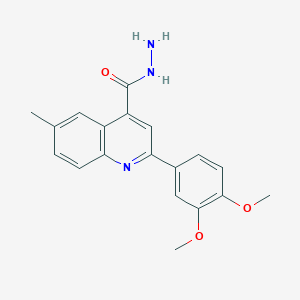

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS: 590355-39-8) is a quinoline derivative featuring a carbohydrazide group at position 4, a methyl group at position 6, and a 3,4-dimethoxyphenyl substituent at position 2 of the quinoline core . The 3,4-dimethoxyphenyl group enhances electron density and may influence solubility and receptor-binding interactions .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOLRWHNPYRBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves multiple steps One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the carbohydrazide group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Quinoline-4-carbohydrazide Derivatives

The following table compares key structural analogs:

Key Observations :

- Substituent Position: The 3,4-dimethoxyphenyl group in the target compound provides distinct electronic and steric effects compared to mono-methoxy (e.g., 4-methoxyphenyl) or non-polar (e.g., isopropylphenyl) analogs. This may enhance interactions with aromatic receptors or enzymes .

- Synthetic Accessibility: The target compound is synthesized via one-pot three-component strategies involving oxidative dehydrogenation , whereas analogs like 4-hydroxyquinoline-3-carbohydrazides require multi-step procedures with benzoyl chlorides .

Heterocyclic Hydrazide Derivatives

Compounds such as 4-(2-heterylidenehydrazinyl)-7-chloroquinoline (e.g., 4a–f) share the hydrazide motif but incorporate chloroquinoline cores and heteroaromatic aldehydes (e.g., pyrazole-carbaldehydes) . These derivatives exhibit distinct reactivity due to the electron-withdrawing chlorine atom, which may alter metabolic stability compared to methoxy-substituted quinolines.

Biological Activity

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 337.37 g/mol

- CAS Number : 590355-39-8

The presence of two methoxy groups on the phenyl ring contributes to its unique chemical properties and potential biological activities.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study found that related quinoline compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and causing cell cycle arrest. For instance, similar compounds demonstrated IC50 values ranging from 0.85 to 3.32 µM against different cancer types, including prostate and liver cancers .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| 2-Phenyl-4-quinolone | Prostate (PC-3) | 0.85 |

| 2-Phenyl-4-quinolone | Hepatocellular (HepG2) | 1.81 |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibacterial activity, making them candidates for drug development against resistant strains of bacteria. The specific mechanisms often involve interference with bacterial DNA synthesis and cell wall integrity .

Antioxidant Activity

Quinoline derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders . The antioxidant activity of related compounds has shown promising results in in vitro assays.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

- Induction of Apoptosis : Similar quinoline compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death.

- Cell Cycle Arrest : Quinoline derivatives can cause G2/M phase arrest in cancer cells, preventing proliferation.

- Microtubule Disruption : Some derivatives interfere with tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:

- Study on Hepatocellular Carcinoma : A derivative with a similar structure demonstrated significant anti-proliferative effects in HepG2 cells with an IC50 value of approximately 1.81 µM.

- Zebrafish Model for Muscular Dystrophy : In vivo studies using zebrafish models have validated the therapeutic potential of quinoline derivatives in treating muscular dystrophies by targeting mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.